3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465481
InChI: InChI=1S/C14H25ClN2O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3
SMILES: CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol

3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465481

Molecular Formula: C14H25ClN2O3

Molecular Weight: 304.81 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H25ClN2O3
Molecular Weight 304.81 g/mol
IUPAC Name tert-butyl 3-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H25ClN2O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3
Standard InChI Key NWOCEPGJFCTXOU-UHFFFAOYSA-N
SMILES CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Canonical SMILES CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with an ethylamino-linked chloroacetyl group. The molecular formula is C₁₄H₂₅ClN₂O₃, with a molecular weight of 304.81 g/mol. The stereochemistry at the piperidine ring’s 3-position can influence biological activity, with both (R)- and (S)-enantiomers reported in the literature.

Key Structural Features:

  • Piperidine Core: A six-membered saturated ring with nitrogen, providing conformational rigidity.

  • Chloroacetyl Group (-CO-CH₂-Cl): Enhances electrophilicity, enabling nucleophilic substitution reactions.

  • tert-Butyl Ester: Improves stability and lipophilicity, facilitating penetration through biological membranes.

Physicochemical Properties

Experimental and predicted properties include:

PropertyValueSource
Boiling Point416–425°C (predicted)
Density1.10–1.12 g/cm³ (predicted)
pKa-1.02 (predicted for chloroacetyl group)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)

The chloroacetyl group’s electronegativity contributes to the compound’s reactivity, while the tert-butyl ester reduces polarity, favoring interactions with hydrophobic biological targets.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Piperidine Functionalization:

    • Introduction of the ethylamino group via reductive amination or nucleophilic substitution.

    • Protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) .

  • Chloroacetyl Group Installation:

    • Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine).

Example Synthesis (Representative Procedure):

Step 1: Boc protection of 3-ethylamino-piperidine using Boc₂O in dichloromethane.
Step 2: Acylation with chloroacetyl chloride at 0–5°C, yielding the target compound.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 1.46 ppm (tert-butyl), δ 3.15–3.45 ppm (piperidine CH₂), and δ 4.10 ppm (chloroacetyl CH₂).

    • ¹³C NMR: Signals at δ 28.1 (tert-butyl CH₃), δ 80.5 (Boc carbonyl), and δ 166.2 (chloroacetyl carbonyl).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 305.1, consistent with the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase methods.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor for bioactive molecules due to its reactive chloroacetyl group, which undergoes:

  • Nucleophilic Substitution: Replacement of chlorine with amines or thiols to form amides or thioethers.

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions for introducing aryl groups.

Case Study: In a 2024 study, the compound was used to synthesize a protease inhibitor by reacting its chloroacetyl group with a cysteine residue in the target enzyme’s active site.

Comparison with Structural Analogs

CompoundSubstituentMolecular WeightKey Applications
Target CompoundEthylamino, Chloroacetyl304.81 g/molEnzyme inhibitor intermediates
3-[(2-Chloro-acetyl)-isopropyl-amino]Isopropylamino332.87 g/molAntibacterial agents
2-{[(2-Chloro-acetyl)-methyl-amino]}Methylamino318.84 g/molAnticancer research

The ethylamino variant balances reactivity and steric hindrance, optimizing it for medicinal chemistry applications.

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